Kaliumtetraiodomercurat(II)

Übersicht

Beschreibung

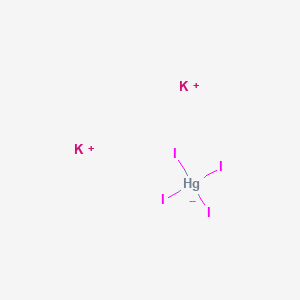

Potassium mercuric iodide, also known as potassium tetraiodomercurate(II), is an inorganic compound with the chemical formula K₂[HgI₄]. It consists of potassium cations and tetraiodomercurate(II) anions. This compound is known for its use in Nessler’s reagent, which is employed for the detection of ammonia. Potassium mercuric iodide is a bright yellow crystalline solid that is highly toxic and should be handled with care.

Wissenschaftliche Forschungsanwendungen

Potassium mercuric iodide has several applications in scientific research:

Chemistry: It is used in analytical chemistry for the detection of ammonia in Nessler’s reagent.

Biology: It is employed in histological staining techniques.

Medicine: It has been used in the past for its antiseptic properties, although its use is limited due to toxicity.

Industry: It is used in the manufacturing of certain types of batteries and in the production of other mercury compounds.

Wirkmechanismus

Target of Action

Potassium mercuric iodide is a complex compound formed by the reaction of potassium iodide and mercuric iodide . The primary targets of the individual components, potassium iodide and mercuric iodide, vary:

- Potassium Iodide (KI) : It primarily targets the thyroid gland . It works by inhibiting thyroid hormone synthesis and release, reducing thyroid gland vascularity, making thyroid gland tissue firmer, reducing thyroid cell size, and increasing bound iodine levels .

- Mercuric Iodide (HgI2) : It targets the bile salt sulfotransferase in humans .

Mode of Action

- Potassium Iodide : It inhibits thyroid hormone synthesis and release, which leads to a reduction in thyroid gland vascularity, firming of thyroid gland tissue, reduction in thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels .

- Mercuric Iodide : It is suggested that the mechanism of action probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .

Biochemical Pathways

- Potassium Iodide : It is involved in the regulation of thyroid hormones .

- Mercuric Iodide : The specific biochemical pathways affected by mercuric iodide are not well-documented .

Pharmacokinetics

- Potassium Iodide : The pharmacokinetics of potassium iodide are not detailed in the available resources .

- Mercuric Iodide : The pharmacokinetics of mercuric iodide are not well-documented .

Result of Action

- Potassium Iodide : It promotes hormonal balance and helps to filter out chlorides, bromides, fluorides, and mercury from cells and tissues .

- Mercuric Iodide : It is used in the development of radiation detectors .

Action Environment

It’s known that mercuric iodide is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Fire may produce irritating, corrosive, and/or toxic gases, and runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium mercuric iodide is typically synthesized by reacting mercury(II) iodide with potassium iodide in an aqueous solution. The reaction is as follows: [ \text{HgI}_2 + 2\text{KI} \rightarrow \text{K}_2[\text{HgI}_4] ]

The process involves dissolving mercury(II) iodide and potassium iodide in water, followed by stirring the solution until the reaction is complete. The resulting potassium mercuric iodide precipitate is then filtered, washed, and dried.

Industrial Production Methods: In industrial settings, the production of potassium mercuric iodide follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the product is isolated through filtration and drying processes. The purity of the final product is ensured through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium mercuric iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form mercury(II) oxide and iodine.

Reduction: It can be reduced to elemental mercury and potassium iodide.

Substitution: It can participate in substitution reactions where the iodide ions are replaced by other halide ions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reducing Agents: Sodium borohydride or zinc can act as reducing agents.

Substitution Reactions: Halide salts such as sodium chloride or sodium bromide can be used.

Major Products Formed:

Oxidation: Mercury(II) oxide and iodine.

Reduction: Elemental mercury and potassium iodide.

Substitution: Potassium chloride or potassium bromide and mercury(II) halides.

Vergleich Mit ähnlichen Verbindungen

Potassium mercuric iodide can be compared with other similar compounds such as:

Mercury(II) chloride (HgCl₂): Unlike potassium mercuric iodide, mercury(II) chloride is more soluble in water and is used in different applications such as disinfectants and preservatives.

Mercury(II) bromide (HgBr₂): This compound is similar in structure but has different reactivity and solubility properties.

Mercury(II) fluoride (HgF₂): It is less commonly used and has different chemical properties due to the presence of fluoride ions.

Uniqueness: Potassium mercuric iodide is unique due to its specific use in Nessler’s reagent for ammonia detection, which is not a common application for other mercury compounds. Its bright yellow color and crystalline structure also distinguish it from other mercury halides.

Conclusion

Potassium mercuric iodide is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it an important chemical for specific analytical and industrial processes. due to its toxicity, careful handling and proper safety measures are essential when working with this compound.

Biologische Aktivität

Potassium mercuric iodide (HgI_4$$$$2K), also known as mercuric potassium iodide, is a compound with notable biological activity, particularly due to its mercury content. This article explores its biological effects, mechanisms of action, and relevant case studies.

Potassium mercuric iodide is a highly toxic compound, primarily due to the presence of mercuric ions (Hg^{2+}). The biological activity of this compound is largely attributed to the high-affinity binding of mercuric ions to thiol (sulfhydryl) groups in proteins, leading to various biochemical disruptions:

- Oxidative Stress : Mercury can induce oxidative stress by altering intracellular thiol status, promoting lipid peroxidation, and causing mitochondrial dysfunction .

- Enzyme Inhibition : It inhibits several enzymes, including:

- Immune Response Modulation : Mercury modifies major histocompatibility complex (MHC) molecules, leading to autoimmune responses .

Biological Effects

The biological effects of potassium mercuric iodide can be categorized as follows:

1. Cytotoxicity

Mercury compounds are known for their cytotoxic effects. Potassium mercuric iodide can cause cell injury and death through:

- Induction of apoptosis in various cell types.

- Disruption of cellular homeostasis due to altered ion transport mechanisms.

2. Neurotoxicity

Mercury exposure is linked to neurotoxic effects, including:

- Impaired neuronal signaling due to inhibition of neurotransmitter release.

- Altered blood-brain barrier permeability, potentially leading to neuroinflammation .

3. Immunotoxicity

Potassium mercuric iodide can depress immune system functions by:

- Inhibiting T-cell signaling pathways.

- Modifying immune cell responses through changes in surface molecule expression .

Case Studies

Several studies have highlighted the biological activity of potassium mercuric iodide:

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of potassium mercuric iodide on human lung carcinoma cells (A549). The results indicated a dose-dependent increase in cell death and oxidative stress markers. The study concluded that exposure to potassium mercuric iodide significantly impairs cell viability and induces apoptosis through reactive oxygen species (ROS) generation.

Case Study 2: Neurotoxic Effects in Animal Models

Research conducted on animal models demonstrated that exposure to potassium mercuric iodide led to significant neurobehavioral changes. The affected animals exhibited reduced locomotor activity and impaired learning and memory capabilities. Histopathological examinations revealed neuronal degeneration in the hippocampus, suggesting that mercury's neurotoxic effects could be mediated through oxidative stress pathways.

Comparative Toxicity Data

The following table summarizes the toxicity levels and biological activities associated with potassium mercuric iodide compared to other mercury compounds:

| Compound | LD50 (mg/kg) | Primary Biological Activity |

|---|---|---|

| Potassium Mercuric Iodide | 10 | Cytotoxicity, neurotoxicity, immunotoxicity |

| Mercuric Chloride | 1.5 | Cytotoxicity, nephrotoxicity |

| Methylmercury | 0.5 | Neurotoxicity, developmental toxicity |

Eigenschaften

IUPAC Name |

dipotassium;tetraiodomercury(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCMAZHMYZRPID-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].I[Hg-2](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2HgI4, HgI4K2 | |

| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium tetraiodomercurate(II) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_tetraiodomercurate(II) | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893684 | |

| Record name | Dipotassium tetraiodomercurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric potassium iodide, [solid] appears as odorless yellow crystals. Crystallizes with either one, two or three molecules of water. Soluble in water and denser than water. Commercially available in the anhydrous form. Highly toxic by ingestion, inhalation, and skin absorption., Yellow odorless solid; Deliquescent in air; [Hawley] Light yellow crystalline solid; [MSDSonline] | |

| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric potassium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very sol in water, Sol in alc, ether, acetone | |

| Record name | MERCURIC POTASSIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.29 | |

| Record name | MERCURIC POTASSIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

7783-33-7 | |

| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium mercuric iodide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurate(2-), tetraiodo-, potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetraiodomercurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetraiodomercurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC POTASSIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

ANone: Potassium mercuric iodide (K2HgI4) is formed by the interaction of one molecule of mercuric iodide (HgI2) with two molecules of potassium iodide (KI). [] It has a molecular weight of 786.4 g/mol. While spectroscopic data isn't explicitly detailed in the provided research, one study mentions a resonance scattering peak at 390 nm when potassium mercuric iodide reacts with cetylpyridine bromide. []

ANone: Yes, potassium mercuric iodide exhibits incompatibility with rubber. Research shows that red rubber significantly reduces the antiseptic properties of potassium mercuric iodide solutions. [] This interaction highlights the importance of considering material compatibility when using potassium mercuric iodide solutions.

ANone: The provided research papers do not mention any catalytic properties or applications for potassium mercuric iodide.

ANone: The provided research papers do not contain information related to computational chemistry or modeling of potassium mercuric iodide.

ANone: While specific SAR studies aren't described, research indicates that the phenylmercuric cation (C6H5Hg+) in compounds like phenylmercuric nitrate shows less sensitivity to deactivation by serum compared to inorganic mercuric salts. [] This suggests that the presence of the phenyl group influences the interaction with biological molecules, highlighting a potential area for SAR investigations.

ANone: The research primarily focuses on potassium mercuric iodide solutions. Notably, the addition of sodium or ammonium chloride, while increasing the compound's stability, negatively impacts its germicidal effectiveness due to decreased ionization. [] This highlights the challenge of balancing stability and activity in formulation development.

ANone: Yes, potassium mercuric iodide contains mercury, a known toxicant. [, ] Though historically used as a disinfectant, its use in cosmetics and soaps is now banned in many countries due to potential health risks, including skin irritation and long-term carcinogenic effects. [] Responsible handling and disposal are crucial to minimize environmental impact.

ANone: The provided research predominantly focuses on the in vitro activity of potassium mercuric iodide. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is not available from these papers.

ANone: The provided research papers primarily focus on the germicidal activity and limitations of potassium mercuric iodide, with a historical context. Information regarding points 10-26 is not directly addressed in these studies.

ANone: Potassium mercuric iodide's use as a disinfectant dates back to Robert Koch's era. [] Early research focused on comparing its germicidal potency to other agents like mercuric chloride, phenol, and iodine. [, , , , ] While initially deemed a potent disinfectant, its use declined with the discovery of safer and more effective alternatives, coupled with concerns about mercury toxicity.

ANone: Although not extensively covered in these papers, one study utilized potassium mercuric iodide in a colorimetric assay to detect melamine residues in milk products. [] This application showcases its potential utility in analytical chemistry beyond its historical role as a disinfectant.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.